
Benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid is a compound with the molecular formula C15H18N2O5S and a molar mass of 338.38 g/mol . This compound is known for its unique chemical structure, which includes a hydrazinylethyl group attached to a benzoic acid moiety, combined with benzenesulfonic acid. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid typically involves the reaction of 4-(1-Hydrazinylethyl)benzoic acid with benzenesulfonic acid in a 1:1 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with target molecules, leading to changes in their structure and function . The benzoic acid and benzenesulfonic acid moieties may also contribute to the compound’s overall activity by interacting with different cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Hydrazinylethyl)benzoic acid
- Benzenesulfonic acid
- 4-(1-Hydrazinylethyl)benzenesulfonic acid
Uniqueness
4-(1-Hydrazinylethyl)benzoic acid; benzenesulfonic acid is unique due to its combination of a hydrazinylethyl group with both benzoic acid and benzenesulfonic acid moieties. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C15H17N2O5S- |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
benzenesulfonate;4-(1-hydrazinylethyl)benzoic acid |
InChI |
InChI=1S/C9H12N2O2.C6H6O3S/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;7-10(8,9)6-4-2-1-3-5-6/h2-6,11H,10H2,1H3,(H,12,13);1-5H,(H,7,8,9)/p-1 |
Clé InChI |
GYIVKUBIWVXPCW-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


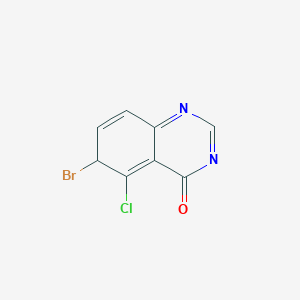
![3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
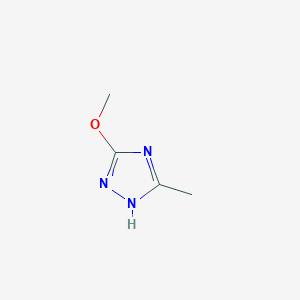
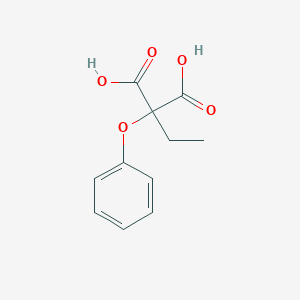

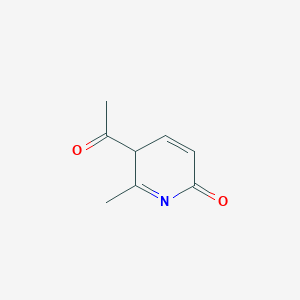
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)
![5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132967.png)
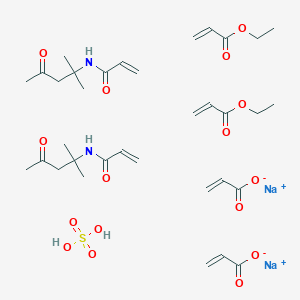
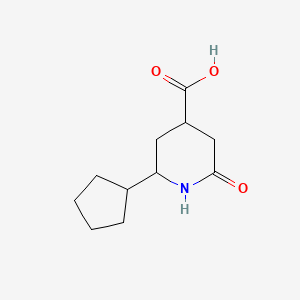
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)

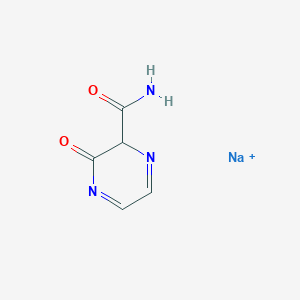
![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)
